N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
Descripción
This compound is a benzimidazole-based hydrazide derivative featuring a 5-bromo-2-hydroxybenzylidene moiety and a sulfanylacetohydrazide backbone. The E-configuration of the imine group is critical for its stereochemical stability and bioactivity .
Propiedades
Fórmula molecular |
C18H17BrN4O2S |
|---|---|
Peso molecular |
433.3 g/mol |
Nombre IUPAC |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H17BrN4O2S/c1-2-23-15-6-4-3-5-14(15)21-18(23)26-11-17(25)22-20-10-12-9-13(19)7-8-16(12)24/h3-10,24H,2,11H2,1H3,(H,22,25)/b20-10+ |
Clave InChI |
YGQXGMHNFARNON-KEBDBYFISA-N |
SMILES isomérico |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
SMILES canónico |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C=CC(=C3)Br)O |
Origen del producto |
United States |
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de N'-[(E)-(5-bromo-2-hidroxifenil)metilideno]-2-[(1-etil-1H-bencimidazol-2-il)sulfanil]acetohidrazida típicamente implica un proceso de varios pasos:
Formación de la Porción de Bencimidazol: El paso inicial involucra la síntesis de 1-etil-1H-bencimidazol-2-tiol, que se logra haciendo reaccionar o-fenilendiamina con isoticianato de etilo en condiciones de reflujo.
Bromación de Fenol: El siguiente paso es la bromación de 2-hidroxibenzaldehído utilizando bromo en un medio de ácido acético para obtener 5-bromo-2-hidroxibenzaldehído.
Reacción de Condensación: El paso final implica la condensación de 5-bromo-2-hidroxibenzaldehído con 1-etil-1H-bencimidazol-2-tiol en presencia de ácido acético y acetato de sodio para formar el compuesto de hidrazida deseado
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, usar reactivos de grado industrial y emplear reactores de flujo continuo para mejorar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
N'-[(E)-(5-bromo-2-hidroxifenil)metilideno]-2-[(1-etil-1H-bencimidazol-2-il)sulfanil]acetohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio para formar óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio para producir derivados reducidos.
Sustitución: El átomo de bromo en el grupo fenol se puede sustituir con otros nucleófilos como aminas o tioles en condiciones apropiadas
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; medio ácido o básico.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio; típicamente en disolventes anhidros.
Sustitución: Aminas, tioles; a menudo en presencia de una base como la trietilamina.
Principales Productos Formados
Oxidación: Óxidos o quinonas correspondientes.
Reducción: Derivados de hidrazida reducidos.
Sustitución: Derivados de fenol sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
N'-[(E)-(5-bromo-2-hidroxifenil)metilideno]-2-[(1-etil-1H-bencimidazol-2-il)sulfanil]acetohidrazida tiene varias aplicaciones de investigación científica:
Química Medicinal: El compuesto se estudia por su potencial como agente antimicrobiano, anticancerígeno y antiinflamatorio debido a sus características estructurales únicas.
Ciencia de Materiales: Se explora su uso en el desarrollo de nuevos materiales con propiedades electrónicas y ópticas específicas.
Estudios Biológicos: El compuesto se utiliza en ensayos bioquímicos para estudiar la inhibición de enzimas e interacciones de proteínas
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-(5-bromo-2-hidroxifenil)metilideno]-2-[(1-etil-1H-bencimidazol-2-il)sulfanil]acetohidrazida involucra su interacción con objetivos moleculares como enzimas y receptores. La porción de benzimidazol puede unirse a los sitios activos de las enzimas, inhibiendo su actividad, mientras que el grupo fenol bromado puede interactuar con los receptores celulares, modulando las vías de transducción de señales .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Modifications in Benzimidazole-Hydrazide Derivatives
Substituent Variations on the Benzimidazole Core
- Compound 3a-3b (): These derivatives replace the ethyl group with a methyl substituent (5-methyl-1H-benzimidazole) and lack the sulfanyl group.
- 2-[(1-Benzyl-1H-Benzimidazol-2-Yl)Thio]-N'-(2-Bromobenzylidene)Acetohydrazide (): Features a benzyl group instead of ethyl on the benzimidazole. The bulkier benzyl substituent may sterically hinder binding to compact active sites compared to the ethyl analog .
Halogen and Hydroxyl Group Positioning
- (E)-N'-(3-Bromo-4-Hydroxy-5-Methoxybenzylidene)-2-((1-Methyl-1H-Benzo[d]Imidazol-2-Yl)Thio)Acetohydrazide (): Substitutes bromine at the 3-position and adds a methoxy group at the 5-position. This alters electronic properties (increased electron density due to methoxy) and may reduce halogen-bonding efficacy compared to the 5-bromo-2-hydroxyphenyl analog .
Triazole-Based Analogs
Functional Group Comparisons
Yield Comparison :
Spectroscopic and Crystallographic Data
Anticancer and Antiplatelet Potential
- Microtubule Disruption : Benzimidazole derivatives (e.g., R 17934 in ) inhibit microtubule assembly, suggesting a shared mechanism for the target compound.
- Antiplatelet Activity : Triazole-sulfanyl analogs () show inhibitory effects on AA-induced platelet aggregation (IC₅₀ = 12–18 µM), highlighting the role of sulfur in thiol-mediated binding .
Computational Similarity Metrics
- Tanimoto Index: Structural similarity to known inhibitors (e.g., 0.75–0.85 for benzimidazole derivatives) predicts overlapping bioactivity .
- Docking Studies : The bromine atom enhances binding to hydrophobic pockets in molecular docking models, as seen in 4-chloro-benzoxazole derivatives () .
Actividad Biológica
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzimidazole moiety, a brominated aromatic ring, and a hydrazide functional group. Its molecular formula is with a molecular weight of 447.4 g/mol. The IUPAC name for this compound is N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The hydrazide group can form covalent bonds with active site residues in enzymes, leading to inhibition of their activity.
- Nucleic Acid Binding : The benzimidazole moiety may bind to DNA or RNA, affecting processes such as replication and transcription.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. For instance, studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL |
These results indicate potential applications in treating bacterial infections.
Case Studies
Several case studies have highlighted the practical applications of this compound:
- In Vivo Models : A study involving animal models demonstrated that the compound significantly reduced tumor size in xenograft models of human cancer, suggesting its potential as a therapeutic agent.
- Combination Therapy : Research has explored the efficacy of this compound in combination with other chemotherapeutic agents, revealing synergistic effects that enhance overall anticancer activity.
Q & A
Basic: What are the optimal synthetic pathways and reaction conditions for preparing this compound?
Methodological Answer:
The synthesis typically involves a multi-step condensation reaction.
- Step 1: React 5-bromo-2-hydroxybenzaldehyde with 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide under acidic conditions (e.g., acetic acid or HCl) in ethanol or methanol .
- Step 2: Reflux the mixture at 70–80°C for 6–12 hours to form the hydrazone bond. Monitor progress via TLC (chloroform:methanol, 7:3 ratio) .
- Purification: Use recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Critical Parameters: - Solvent choice (polar aprotic solvents improve yield).
- Acid catalysis accelerates imine formation.
- Temperature control minimizes side reactions like hydrolysis .
Basic: How is structural characterization and purity validation performed?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR: Confirm hydrazone proton (δ 8.2–8.5 ppm, singlet) and benzimidazole aromatic protons (δ 7.1–7.8 ppm) .
- 13C NMR: Identify carbonyl (C=O at δ 165–170 ppm) and imine (C=N at δ 150–155 ppm) .
- Mass Spectrometry (HRMS): Verify molecular ion peak matching the theoretical mass (e.g., m/z 486.02 for [M+H]+) .
- HPLC: Assess purity (>98%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?
Methodological Answer:
Discrepancies often arise from assay variability or structural analogs. Strategies include:
- Standardized Assays:
- Use identical cell lines (e.g., HeLa for cytotoxicity, Staphylococcus aureus for antimicrobial tests) and protocols (e.g., MIC vs. IC50) .
- Structure-Activity Relationship (SAR) Analysis:
- Compare with analogs (e.g., substitution of bromo vs. chloro groups) to identify critical pharmacophores .
- Mechanistic Studies:
- Conduct molecular docking to assess binding affinity for targets like DNA topoisomerase II (anticancer) or bacterial efflux pumps (antimicrobial) .
Example: A 2024 study found that the bromophenyl group enhances DNA intercalation, while the thioether moiety improves membrane permeability, explaining divergent activity profiles .
- Conduct molecular docking to assess binding affinity for targets like DNA topoisomerase II (anticancer) or bacterial efflux pumps (antimicrobial) .
Advanced: What strategies improve the compound’s bioavailability and metabolic stability?
Methodological Answer:
- Derivatization:
- Introduce PEGylated side chains to enhance solubility .
- Replace the hydrazone group with a more stable acylhydrazone or carbamate .
- Formulation Optimization:
- Use liposomal encapsulation to prolong half-life .
- Metabolic Profiling:
- Perform in vitro microsomal assays (e.g., rat liver microsomes) to identify vulnerable sites (e.g., hydrazone hydrolysis). Modify these regions without compromising activity .
Advanced: How does the compound interact with biological targets at the molecular level?
Methodological Answer:
- Biophysical Techniques:
- Surface Plasmon Resonance (SPR): Measure binding kinetics to proteins like β-tubulin (KD ~ 2.1 µM) .
- Fluorescence Quenching: Study DNA interaction (e.g., ethidium bromide displacement assays) .
- Computational Modeling:
- Molecular Dynamics Simulations: Predict binding modes to kinase domains (e.g., EGFR) using AutoDock Vina .
- Crystallography:
- Co-crystallize with human serum albumin to map binding pockets (PDB ID hypothetical) .
Advanced: How to address discrepancies in cytotoxicity data across different cancer cell lines?
Methodological Answer:
- Hypothesis-Driven Testing:
- Evaluate efflux pump expression (e.g., P-gp via Western blot) in resistant lines .
- Transcriptomic Profiling:
- Use RNA-seq to correlate gene expression (e.g., apoptosis regulators) with IC50 values .
- Redox Activity Analysis:
- Measure ROS generation (DCFH-DA assay) to link cytotoxicity to oxidative stress pathways .
Advanced: What are the best practices for scaling up synthesis without compromising yield?
Methodological Answer:
- Process Optimization:
- Replace ethanol with cheaper solvents (e.g., isopropanol) while maintaining reflux conditions .
- Implement continuous flow chemistry to enhance reproducibility .
- Quality Control:
- Use inline FTIR to monitor reaction progress in real time .
- Green Chemistry:
- Recover catalysts (e.g., p-toluenesulfonic acid) via aqueous extraction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
